MFCD18312422
Description
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-10-3-4-11(12(14)8-10)9-5-6-15-13(16)7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKHKWUBJNIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=O)NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683122 | |
| Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-13-1 | |
| Record name | 4-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18312422 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, catalytic processes, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD18312422 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD18312422 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18312422 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of MFCD18312422 (inferred) and its analogs, derived from and :
Key Observations :
- Structural Similarity : CAS 1022150-11-3 shares a high similarity (97%) with this compound in molecular topology, suggesting overlapping applications in drug discovery or catalysis .
- Solubility Differences : CAS 1761-61-1 exhibits higher aqueous solubility (0.687 mg/ml) compared to the hydrophobic nature of CAS 1022150-11-3, likely due to bromine substitution enhancing polarity .
- Hazard Profiles : Both analogs carry H302 (harmful if swallowed), but CAS 1022150-11-3 has additional warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), indicating stricter handling requirements .
Comparison :
- Efficiency : CAS 1761-61-1 achieves higher yield (98%) with a reusable catalyst, aligning with green chemistry principles, whereas CAS 1022150-11-3 requires energy-intensive solvent evaporation .
- Scalability : The use of ionic liquids and recyclable catalysts in CAS 1761-61-1 synthesis enhances industrial viability compared to DMF-based routes .
Functional Performance
- Pharmaceutical Relevance : CAS 1022150-11-3’s benzimidazole core is associated with kinase inhibition, while CAS 1761-61-1’s brominated structure is leveraged in antimicrobial agents .
- Thermal Stability : Both compounds exhibit moderate thermal stability (decomposition >150°C), but CAS 1022150-11-3’s larger molecular weight may confer higher melting points .
Research Findings and Limitations
- Advantages of this compound Analogs :
- Limitations: Limited data on this compound’s environmental persistence or metabolic pathways. Hazardous solvent use (e.g., DMF) in synthesis poses safety and disposal challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
